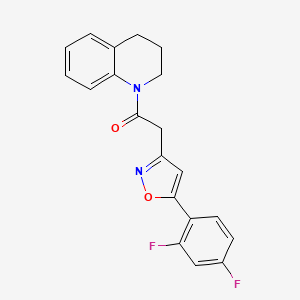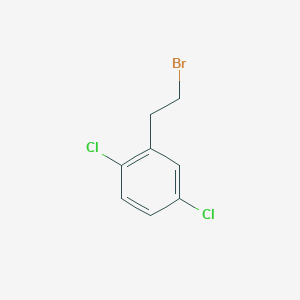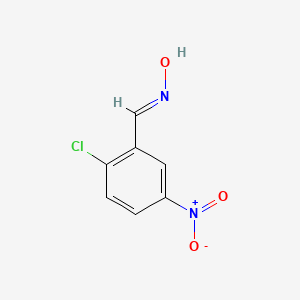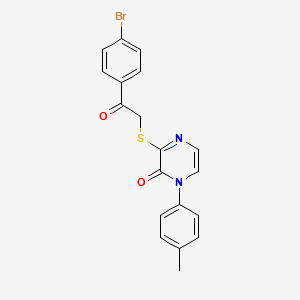![molecular formula C8H8ClN3 B2606558 4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 82703-38-6](/img/structure/B2606558.png)
4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine: is a heterocyclic compound with the molecular formula C8H8ClN3 . It is a derivative of pyrrolo[2,3-d]pyrimidine, characterized by the presence of chlorine and methyl groups at specific positions on the pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
作用機序
Target of Action
The primary targets of 4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine are Janus kinases (JAKs), a family of enzymes that play a crucial role in cell division, death, and tumor formation processes . This compound serves as a scaffold for developing potent kinase inhibitors .
Mode of Action
This compound inhibits the activity of one or more of the JAK family of enzymes . By doing so, it interferes with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway , which is a chain of interactions between proteins in the cell.
Biochemical Pathways
The JAK-STAT signaling pathway, affected by this compound, involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process . Disruption of this signaling may lead to a variety of diseases affecting the immune system .
Pharmacokinetics
It’s worth noting that the compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions , which may influence its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its therapeutic applications. It has been used in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
生化学分析
Biochemical Properties
4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It also participates in cross-coupling reactions catalyzed by palladium and mediated by copper, which makes it valuable in the synthesis of complex organic compounds .
Cellular Effects
Derivatives of this compound have shown potential as anticancer and antiviral agents .
Molecular Mechanism
It is known to undergo various chemical reactions, making it valuable in the synthesis of complex organic compounds .
Temporal Effects in Laboratory Settings
Under normal temperature and humidity conditions, this compound exhibits stability . It may decompose in the presence of strong acids or alkalis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may start with the preparation of a pyrimidine intermediate, followed by chlorination and methylation reactions to introduce the desired substituents .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce reaction times. The use of robust catalysts and reagents is crucial in scaling up the production process .
化学反応の分析
Types of Reactions: 4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, where the chlorine atom can be replaced by other electrophiles.
Nucleophilic Aromatic Substitution: The chlorine atom can also be substituted by nucleophiles under appropriate conditions.
Suzuki Coupling Reactions: This compound can be used in Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens or nitro groups can be used.
Nucleophilic Aromatic Substitution: Common nucleophiles include amines and thiols.
Suzuki Coupling: Palladium catalysts and boronic acids are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolo[2,3-d]pyrimidine derivative .
科学的研究の応用
Chemistry: In chemistry, 4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of various organic compounds .
Biology and Medicine: This compound has shown potential in biological and medicinal research. It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy. Additionally, it is being explored for its potential in treating inflammatory diseases and other medical conditions .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its versatility and reactivity make it a valuable component in various industrial applications .
類似化合物との比較
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Comparison: 4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both chlorine and methyl groups, which influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for drug development .
特性
IUPAC Name |
4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-4-5(2)12-8-6(4)7(9)10-3-11-8/h3H,1-2H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVPXBSOUBMECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=NC=N2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82703-38-6 |
Source


|
| Record name | 4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 4-(2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2606475.png)
![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-METHYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2606478.png)
![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2606480.png)
![N-(3-chloro-4-methylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2606481.png)
![7-(4-methylphenyl)-3-[(2-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2606483.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2606488.png)
![2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2606490.png)

![6-(Tert-butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid](/img/structure/B2606494.png)


![1-Piperidinecarboxylic acid, 4-[1-(2-phenyl-1H-benzimidazol-1-yl)-2-[4-[1-(phenylmethyl)-1H-benzimidazol-2-yl]phenoxy]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B2606498.png)
